

Synthesis of 1,3,5-Tris(4-aminophenyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: **1,3,5-Tris(4-aminophenyl)benzene**

Cat. No.: **B174889**

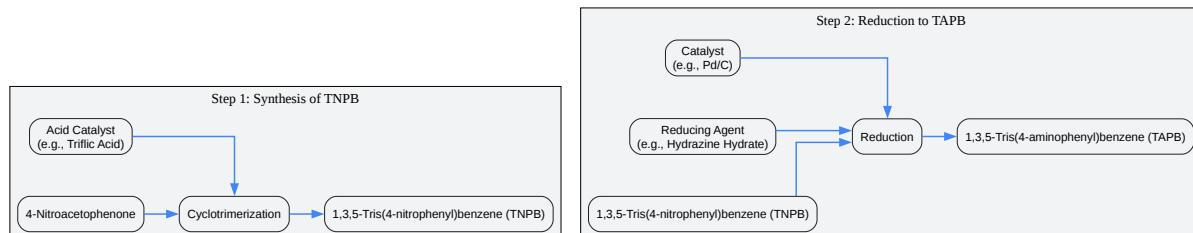
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for **1,3,5-Tris(4-aminophenyl)benzene** (TAPB), a versatile tripodal amine building block utilized in the development of covalent organic frameworks (COFs), porous polymers, and other advanced materials. This document details the experimental protocols, quantitative data, and characterization of the key synthetic pathway.

Core Synthesis Route: A Two-Step Approach

The most prevalent and well-documented method for synthesizing **1,3,5-Tris(4-aminophenyl)benzene** involves a two-step process. The first step is the acid-catalyzed cyclotrimerization of 4-nitroacetophenone to yield the intermediate, 1,3,5-Tris(4-nitrophenyl)benzene (TNPB). The subsequent step involves the reduction of the nitro groups of TNPB to the corresponding amino groups, affording the final product, TAPB.



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Caption: Overall workflow for the two-step synthesis of **1,3,5-Tris(4-aminophenyl)benzene** (TAPB).

Quantitative Data Summary

The following tables provide a summary of the quantitative data for each step of the synthesis.

Table 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Amount	Role
4-Nitroacetophenone	C ₈ H ₇ NO ₃	165.15	1.0 eq	Starting Material
Triflic Acid	CF ₃ SO ₃ H	150.08	Catalytic	Catalyst
Product	Molecular Formula	Molar Mass (g/mol)	Yield	Purity
1,3,5-Tris(4-nitrophenyl)benzene	C ₂₄ H ₁₅ N ₃ O ₆	441.39	High	High

Table 2: Synthesis of **1,3,5-Tris(4-aminophenyl)benzene (TAPB)**

Reactant/Reagent	Molecular Formula	Molar Mass (g/mol)	Amount	Role
1,3,5-Tris(4-nitrophenyl)benzene	C ₂₄ H ₁₅ N ₃ O ₆	441.39	1.0 eq	Starting Material
Hydrazine Hydrate	N ₂ H ₄ ·H ₂ O	50.06	Excess	Reducing Agent
Palladium on Carbon (10%)	Pd/C	-	Catalytic	Catalyst
Ethanol	C ₂ H ₅ OH	46.07	-	Solvent
Product	Molecular Formula	Molar Mass (g/mol)	Yield	Purity
1,3,5-Tris(4-aminophenyl)benzene	C ₂₄ H ₂₁ N ₃	351.44	~87%[1]	>97%

Experimental Protocols

Step 1: Synthesis of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

This procedure details the acid-catalyzed cyclotrimerization of 4-nitroacetophenone.

Materials:

- 4-Nitroacetophenone
- Triflic Acid (Trifluoromethanesulfonic acid)
- Toluene
- N,N-Dimethylformamide (DMF)

Procedure:

- A mixture of 4-nitroacetophenone and a catalytic amount of triflic acid in toluene is refluxed for an extended period (e.g., 48 hours).
- The resulting solid is filtered and washed with toluene.
- The solid is then suspended in N,N-dimethylformamide (DMF) and refluxed for a short period (e.g., 20 minutes).
- The hot solution is filtered, and the solid is washed with hot DMF.
- This reflux and filtration step in DMF can be repeated to ensure purity.

Step 2: Reduction of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) to 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

This protocol describes the catalytic reduction of the nitro groups of TNPB.

Materials:

- 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
- Palladium on carbon (10% Pd/C)
- Hydrazine hydrate
- Ethanol

Procedure:

- A mixture of 1,3,5-Tris(4-nitrophenyl)benzene and 10% palladium on carbon in ethanol is heated to reflux.[1]
- Hydrazine hydrate is added dropwise to the refluxing mixture.[1]
- The reaction mixture is refluxed overnight.
- After cooling, the mixture is filtered through celite to remove the catalyst.
- The filtrate is cooled (e.g., -24°C for 3 hours) to precipitate the product.
- The precipitate is filtered, washed with cold ethanol, and dried to yield **1,3,5-Tris(4-aminophenyl)benzene** as a bright-yellow solid.[1]

Characterization Data

Table 3: Characterization of 1,3,5-Tris(4-nitrophenyl)benzene (TNPB)

Property	Data
Melting Point	151–152 °C[1]
¹ H NMR (CDCl ₃)	δ= 7.56 (d, J 8.1 Hz, 6H), 7.62 (d, J 8.2 Hz, 6H), 7.70 (s, 3H)[1]
¹³ C NMR (CDCl ₃)	δ 122.3, 125.0, 128.9, 132.1, 139.7, 141.6[1]
IR (KBr, cm ⁻¹)	3043, 1595, 1489, 1379, 1085, 1007, 849[1]

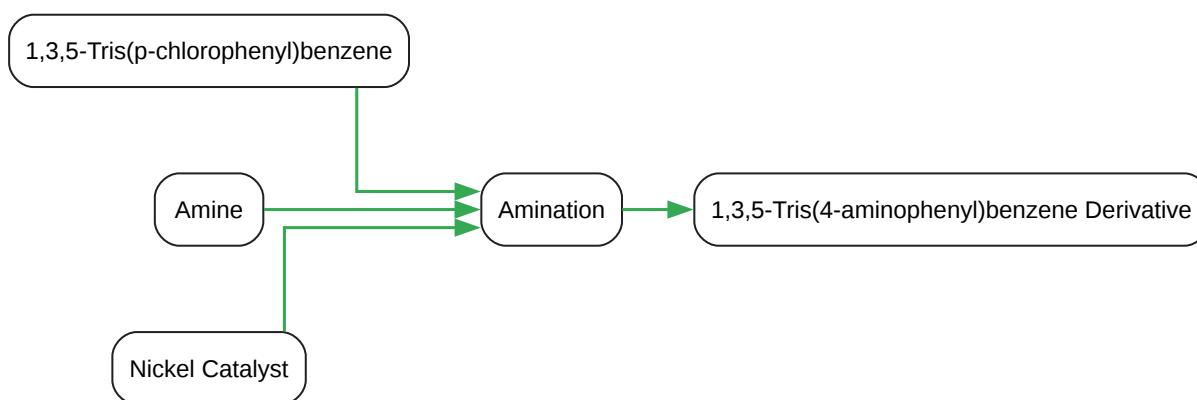
Table 4: Characterization of **1,3,5-Tris(4-aminophenyl)benzene** (TAPB)

Property	Data
Melting Point	>200 °C, 263 °C (lit.)[2]
¹ H NMR	-
¹³ C NMR	-
IR (KBr, cm ⁻¹)	-
Purity	93.0+%[3], 97%

Note: Detailed NMR and IR data for TAPB were not consistently available across the searched literature.

Alternative Synthesis Route

An alternative, though less detailed in the literature for the specific synthesis of TAPB, involves the nickel-catalyzed amination of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines to afford corresponding triarylamines in good yields.[3] This method may offer an alternative pathway for synthesizing derivatives of TAPB.



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